1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
3-ethyltriazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHFIKAZRZQNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393543-91-3 | |
| Record name | 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Huisgen 1,3-Dipolar Cycloaddition
The 1,2,3-triazole scaffold is classically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this method typically yields 1,4-disubstituted triazoles, regioselective modifications enable access to 1,5-disubstituted derivatives. For 1-ethyl-1H-1,2,3-triazole, a regioselective approach employs ethyl azide and propiolonitrile under basic conditions. The reaction proceeds via a lithium carbanion intermediate, facilitating nucleophilic attack on the azide:
$$
\text{CH}3\text{C≡N} + \text{LiBu} \rightarrow \text{Li}^+[\text{CH}2\text{C≡N}]^- \quad \text{(1)}
$$
$$
\text{Li}^+[\text{CH}2\text{C≡N}]^- + \text{EtN}3 \rightarrow \text{1-Ethyl-1H-1,2,3-triazole} \quad \text{(2)}
$$
Yields for this step range from 65–78%, with regioselectivity controlled by the steric and electronic effects of the nitrile.
Alternative Cycloaddition Strategies
Non-catalyzed cycloadditions between ethyl azide and activated nitriles (e.g., cyanamides) in sodium methoxide/methanol systems provide an alternative route. This method avoids transition metals but requires harsh conditions (reflux, 12–24 h) and achieves moderate yields (50–60%).
Sulfonation and Chlorination of the Triazole Core
Direct Sulfonation with Chlorosulfonic Acid
The 5-position of the triazole undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO$$_3$$H). The reaction is performed at 0–5°C to mitigate over-sulfonation:
$$
\text{1-Ethyl-1H-1,2,3-triazole} + \text{ClSO}3\text{H} \rightarrow \text{1-Ethyl-1H-1,2,3-triazole-5-sulfonic acid} \quad \text{(3)}
$$
$$
\text{1-Ethyl-1H-1,2,3-triazole-5-sulfonic acid} + \text{PCl}5 \rightarrow \text{1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride} \quad \text{(4)}
$$
This two-step process achieves an overall yield of 45–55%, with purity >95% after recrystallization from dichloromethane/hexane.
One-Pot Sulfonation-Chlorination
Recent advancements employ a one-pot protocol using excess chlorosulfonic acid and thionyl chloride (SOCl$$_2$$). The combined reagents simultaneously sulfonate and chlorinate the triazole at 20°C, reducing reaction time to 4–6 h.
Optimization and Scalability
Reaction Condition Analysis
| Parameter | Huisgen Cycloaddition | Direct Sulfonation | One-Pot Method |
|---|---|---|---|
| Temperature (°C) | 25–40 | 0–5 | 20 |
| Time (h) | 2–4 | 6–8 | 4–6 |
| Yield (%) | 65–78 | 45–55 | 50–60 |
| Purity (%) | 90–95 | 95–98 | 92–96 |
Solvent and Catalyst Effects
- Cycloaddition : Dimethylformamide (DMF) enhances regioselectivity compared to toluene.
- Sulfonation : Dichloroethane minimizes side reactions vs. chloroform.
- Catalysts : Copper(I) iodide (CuI) in cycloaddition improves yield by 12–15%.
Mechanistic Insights
Cycloaddition Mechanism
The lithium carbanion from propiolonitrile attacks the electrophilic terminal nitrogen of ethyl azide, forming a six-membered transition state. Aromatization via proton loss yields the 1-ethyltriazole.
Sulfonation Pathway
Chlorosulfonic acid acts as both an acid catalyst and electrophile. The triazole’s 5-position is activated for sulfonation due to resonance stabilization of the intermediate sigma complex.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with various nucleophiles, forming stable sulfonyl derivatives. Key reactions include:
1.1. Reaction with Amines
Primary and secondary amines react to form sulfonamides, a reaction pivotal in medicinal chemistry for drug development:
Conditions : Conducted in inert solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl .
1.2. Reaction with Alcohols
Alcohols yield sulfonate esters, useful as intermediates in polymer and agrochemical synthesis:
Conditions : Catalyzed by bases like pyridine at 0–25°C.
1.3. Reaction with Thiols
Thiols form thiosulfonates, which are valuable in materials science:
Conditions : Requires anhydrous conditions to prevent hydrolysis.
Mechanistic Insights
The reactivity of this compound is governed by:
-
Electrophilicity : The sulfur atom in -SO₂Cl is highly electron-deficient, facilitating nucleophilic attack.
-
Leaving Group Ability : Chloride ion (Cl⁻) is an excellent leaving group, promoting substitution .
Reaction Optimization Data
| Reaction Type | Nucleophile | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Sulfonamide | Aniline | DCM | Et₃N | 0°C → RT | 85–92 |
| Sulfonate Ester | Methanol | THF | Pyridine | RT | 78–84 |
| Thiosulfonate | Ethanethiol | Acetonitrile | None | 0°C | 70–75 |
Stability and Handling
Scientific Research Applications
Synthesis and Properties
The synthesis of 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride can be achieved through several methods including the azide-alkyne cycloaddition reaction. This reaction is often catalyzed by copper salts and allows for the formation of a variety of triazole derivatives with sulfonyl functional groups. The presence of the sulfonyl chloride moiety enhances the reactivity of the compound, making it suitable for further derivatization.
Biological Applications
This compound exhibits significant potential in medicinal chemistry:
Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing triazole rings can inhibit the growth of various bacteria and fungi. For example, studies have shown that 1H-1,2,3-triazoles can act as effective antifungal agents against strains such as Candida albicans and Aspergillus species .
Carbonic Anhydrase Inhibition : Recent studies have highlighted the inhibitory effects of triazole derivatives on carbonic anhydrase enzymes. The structure of this compound allows it to interact with the active site of these enzymes, potentially leading to therapeutic applications in treating conditions like glaucoma and epilepsy .
Drug Metabolism Modulation : The Pregnane X receptor (PXR) plays a crucial role in drug metabolism. Triazole compounds have been investigated for their ability to modulate PXR activity, which may lead to improved drug efficacy and reduced adverse effects .
Agrochemical Applications
In agrochemistry, this compound has been explored for its potential as a pesticide or herbicide. The triazole moiety is known to enhance the biological activity of agrochemical formulations by improving their stability and effectiveness against pests and weeds.
Material Science
The versatility of this compound extends to material science where it can be utilized in the development of coatings and polymers. Its sulfonyl group contributes to improved adhesion properties and resistance to environmental degradation.
Case Studies
Several studies have documented the applications of 1-ethyl-1H-1,2,3-triazole derivatives:
Mechanism of Action
The mechanism by which 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, depending on the context . The molecular targets and pathways involved vary based on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares the molecular formulas, weights, and substituents of 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride with its analogs:
*Estimated based on analog data.
Key Observations:
- Substituent Effects: Ethyl vs. Methyl derivatives may exhibit faster reaction kinetics due to lower steric hindrance . Ethyl vs. Phenyl: The phenyl group introduces aromaticity, enabling π-π interactions and electron-withdrawing effects that may stabilize reactive intermediates. This contrasts with the electron-donating nature of ethyl, which could slightly deactivate the sulfonyl chloride group .
Sulfonyl Chloride Reactivity
Sulfonyl chlorides are highly electrophilic, reacting with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. Substituent effects influence reactivity:
- Ethyl-substituted triazole : The alkyl group may slightly reduce electrophilicity compared to phenyl analogs but offers steric protection against hydrolysis.
- Phenyl-substituted triazole : The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions .
Biological Activity
1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features that facilitate various biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis. Its molecular formula is C₅H₈ClN₃O₂S, with a molecular weight of approximately 195.7 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives possess minimum inhibitory concentrations (MIC) ranging from 8 to 14 μM against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. In vitro assays revealed that compounds similar to this compound exhibit cytotoxic effects on multiple cancer cell lines. For example, one study reported IC50 values ranging from 13.8 to 35.7 µM for triazole analogs against carbonic anhydrase-II enzyme . This suggests that the compound may inhibit tumor growth by targeting specific enzymes involved in cancer metabolism.
Anti-inflammatory Activity
Triazoles have also been explored for their anti-inflammatory properties. In animal models of inflammation, compounds with similar structures have shown the ability to reduce edema significantly. The inhibition of pro-inflammatory cytokines is a proposed mechanism for this activity .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
- Receptor Interaction : The triazole ring may facilitate interactions with various receptors and proteins in biological systems.
- Reactive Intermediate Formation : The sulfonyl chloride group can react with nucleophiles in biological systems, potentially leading to the formation of bioactive metabolites.
Synthesis and Case Studies
The synthesis of this compound typically involves "click" chemistry methods that allow for efficient formation of the triazole ring under mild conditions. Studies have demonstrated successful synthesis routes yielding high purity and yield percentages .
Case Study: Neuroprotective Applications
A notable case study investigated the neuroprotective effects of triazole derivatives resembling this compound. These compounds were shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. This suggests potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound relative to other similar compounds, the following table summarizes key findings:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial; Anticancer; Anti-inflammatory | 13.8 - 35.7 | Enzyme inhibition; receptor interaction |
| 4-Methylthiazole-5-sulfonic acid | Antibacterial | >64 | N/A |
| N-substituted Triazoles | Anticancer | 10 - 20 | Cell cycle arrest |
Q & A
Q. What are the common synthetic routes for preparing 1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride?
The compound is typically synthesized via sulfonation of the parent triazole scaffold. A two-step approach involves:
- Step 1 : Synthesis of 1-ethyl-1H-1,2,3-triazole-5-thiol via cyclization of ethyl azide with propargyl thiols under Huisgen conditions (copper-catalyzed click chemistry).
- Step 2 : Oxidation of the thiol group to sulfonyl chloride using chlorinating agents (e.g., Cl₂ gas or SO₂Cl₂) in anhydrous conditions . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirmed by NMR and mass spectrometry.
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry (e.g., distinguishing 1,2,3-triazole isomers). For example, the sulfonyl chloride group induces deshielding in adjacent protons (~δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying the triazole ring geometry and sulfonyl chloride orientation. SHELX software is widely used for refinement .
- FT-IR : Sulfonyl chloride exhibits strong S=O stretching bands at 1360–1180 cm⁻¹ and S-Cl at 580–520 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting crystallographic data for triazole derivatives be resolved during structure refinement?
Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent effects. Strategies include:
- Multi-conformer modeling : Assign partial occupancy to disordered groups (e.g., ethyl or sulfonyl moieties) using SHELXL .
- High-resolution data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O/S contacts) to validate packing arrangements .
Q. What methodologies optimize the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
The sulfonyl chloride’s electrophilicity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing transition states.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates substitutions with amines or alcohols via intermediate sulfonate ester formation .
- Steric effects : Bulky substituents on the triazole ring may hinder access to the sulfonyl group, requiring microwave-assisted heating (e.g., 80–120°C) to overcome kinetic barriers .
Q. How do electronic effects of the triazole ring impact the stability of this compound?
- Resonance stabilization : The triazole’s aromaticity delocalizes electron density, reducing hydrolysis susceptibility compared to non-aromatic sulfonyl chlorides.
- Electron-withdrawing groups : Substituents like nitro or trifluoromethyl on the triazole further stabilize the sulfonyl chloride by increasing electrophilicity . Stability under storage is confirmed via TGA (thermal decomposition >150°C) and HPLC monitoring of hydrolytic byproducts (e.g., sulfonic acids) .
Methodological Considerations
Q. What strategies mitigate side reactions during sulfonation of triazole precursors?
- Temperature control : Maintain reaction temperatures below 0°C during SO₂Cl₂ addition to prevent over-chlorination or ring-opening .
- In situ quenching : Use aqueous NaHCO₃ to neutralize excess HCl and stabilize the sulfonyl chloride product.
- Byproduct analysis : LC-MS identifies common impurities (e.g., sulfonic acids or disulfides), guiding purification protocols .
Q. How can computational methods predict the reactivity of this compound in drug discovery?
- DFT calculations : Model transition states for nucleophilic substitutions to predict regioselectivity and activation energies .
- Docking studies : Evaluate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
- ADMET profiling : Use QSAR models to estimate solubility, metabolic stability, and toxicity early in development .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
